molecular formula C25H22N2O3 B2564279 2-((2-(4-methoxyphenyl)quinolin-4-yl)oxy)-N-(p-tolyl)acetamide CAS No. 1114658-12-6

2-((2-(4-methoxyphenyl)quinolin-4-yl)oxy)-N-(p-tolyl)acetamide

Cat. No.: B2564279
CAS No.: 1114658-12-6
M. Wt: 398.462
InChI Key: SGAUCYTXTRXFSG-UHFFFAOYSA-N
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Description

2-((2-(4-Methoxyphenyl)quinolin-4-yl)oxy)-N-(p-tolyl)acetamide (CAS 1114658-12-6) is an organic compound with a molecular formula of C25H22N2O3 and a molecular weight of 398.45 g/mol . This acetamide derivative features a quinoline core, a scaffold of significant interest in medicinal chemistry due to its diverse biological activities. Quinoline-based compounds are extensively investigated for their therapeutic potential, particularly in the fields of anti-malarial and anti-cancer research . The molecular structure incorporates methoxyphenyl and p-tolyl substituents, which are common pharmacophores that can influence the compound's bioavailability and binding affinity to biological targets. Recent scientific literature on structurally related quinoline-acetamide hybrids highlights their promise in oncological research. For instance, certain quinolinvinyl-phenoxy-1,2,3-triazole-acetamide hybrids have demonstrated potent activity against breast cancer cell lines, including MCF-7 and MDA-MB-231, by inducing apoptosis and activating caspase-3 . This suggests that the acetamide-linked quinoline structure is a valuable template for developing novel anti-proliferative agents. Furthermore, the presence of the acetamide linker is a key feature in various bioactive molecules and pharmaceutical intermediates, often utilized in the synthesis of compounds evaluated as enzyme inhibitors, such as carbonic anhydrase inhibitors . This compound is intended for research applications only, including but not limited to use as a standard in analytical testing, a building block in medicinal chemistry, and a candidate molecule in biological screening assays to explore its potential mechanisms of action.

Properties

IUPAC Name

2-[2-(4-methoxyphenyl)quinolin-4-yl]oxy-N-(4-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22N2O3/c1-17-7-11-19(12-8-17)26-25(28)16-30-24-15-23(18-9-13-20(29-2)14-10-18)27-22-6-4-3-5-21(22)24/h3-15H,16H2,1-2H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGAUCYTXTRXFSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)COC2=CC(=NC3=CC=CC=C32)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((2-(4-methoxyphenyl)quinolin-4-yl)oxy)-N-(p-tolyl)acetamide typically involves a multi-step process. One common synthetic route includes the following steps:

    Formation of 4-methoxyphenylquinoline: This step involves the condensation of 4-methoxyaniline with a suitable aldehyde or ketone to form the quinoline ring.

    Oxyacetylation: The quinoline derivative is then subjected to oxyacetylation using acetic anhydride and a base such as pyridine to introduce the acetamide group.

    N-arylation: The final step involves the N-arylation of the acetamide derivative with p-tolylamine under suitable conditions, such as using a palladium catalyst and a base like potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-((2-(4-methoxyphenyl)quinolin-4-yl)oxy)-N-(p-tolyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoline ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of quinoline N-oxide derivatives.

    Reduction: Formation of reduced quinoline derivatives.

    Substitution: Formation of substituted quinoline derivatives with various functional groups.

Scientific Research Applications

2-((2-(4-methoxyphenyl)quinolin-4-yl)oxy)-N-(p-tolyl)acetamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-((2-(4-methoxyphenyl)quinolin-4-yl)oxy)-N-(p-tolyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in biological processes.

    Interacting with Receptors: Modulating the activity of receptors on cell surfaces.

    Affecting Signal Transduction Pathways: Influencing intracellular signaling pathways that regulate various cellular functions.

Comparison with Similar Compounds

Key Research Findings

  • Electronic Effects : Methoxy groups (electron-donating) vs. chloro (electron-withdrawing) alter charge distribution, impacting binding to hydrophobic pockets .
  • Heterocyclic Cores: Quinoline/quinazoline vs. thiazole/triazole influence solubility and target specificity .
  • Linker Groups : Ethers (target compound) vs. triazoles (11h) affect conformational flexibility and metabolic stability .

Biological Activity

The compound 2-((2-(4-methoxyphenyl)quinolin-4-yl)oxy)-N-(p-tolyl)acetamide is a quinoline derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C22H24N2O2C_{22}H_{24}N_2O_2, with a molecular weight of 398.5 g/mol. The structure includes a quinoline core, a methoxyphenyl group, and an acetamide moiety, which are crucial for its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

  • DNA Interaction : The compound is believed to intercalate into DNA, disrupting replication processes.
  • Enzyme Inhibition : It inhibits topoisomerase enzymes, which are essential for DNA replication and transcription.
  • Signal Pathway Modulation : The compound may influence several cellular signaling pathways, potentially leading to apoptosis in cancer cells .

Comparative Analysis with Similar Compounds

To better understand the unique properties of This compound , a comparison with related compounds is beneficial:

Compound NameStructureNotable Activity
2-((2-(4-methoxyphenyl)quinolin-4-yl)oxy)-N-(o-tolyl)acetamideStructurePotential anticancer and anti-inflammatory activity
6H-1-benzopyrano[4,3-b]quinolin-6-one-Anti-proliferative against cancer cell lines
N-(4-methoxy-3,5-di-tert-butylbenzyl)cinchonidinium bromide-Antimalarial activity against Plasmodium falciparum

Case Studies

Although direct case studies specifically involving This compound are not available, research on similar quinoline derivatives provides valuable context:

  • A study on quinoline acetohydrazide derivatives demonstrated significant inhibition of COX enzymes and showed promise as anti-cancer agents through in vitro evaluations.
  • Another investigation highlighted the role of quinoline derivatives in inhibiting inducible nitric oxide synthase (iNOS), linking their structure to anti-inflammatory effects .

Q & A

Q. Basic

  • In vitro screening : Anticancer activity via MTT assays (IC₅₀ ~5–10 μM in HeLa cells) .
  • Anti-inflammatory assays : COX-2 inhibition measured via ELISA (IC₅₀ ~0.2 μM) .

Advanced
Structure-activity relationship (SAR) insights:

  • Methoxy group removal : Reduces COX-2 inhibition by 70%, highlighting its role in hydrophobic binding .
  • p-Tolyl substitution : Replacing with 4-fluorophenyl increases metabolic stability (t₁/₂ from 2h to 6h in microsomal assays) .

How can contradictory data on its mechanism of action be resolved?

Basic
Initial studies suggest dual kinase (EGFR) and COX-2 inhibition. Confirmation requires:

  • Kinase profiling : Use of recombinant EGFR in ATPase assays .
  • Gene knockout models : CRISPR-edited COX-2⁻/⁻ cells to isolate kinase-specific effects .

Advanced
Contradictions in apoptosis induction (caspase-3 activation vs. necroptosis markers):

  • Multiplexed assays : Simultaneous measurement of caspase-3/7, RIPK1, and MLKL phosphorylation clarifies cell death pathways .
  • Transcriptomics : RNA-seq identifies downstream targets (e.g., Bcl-2 downregulation) to confirm caspase-dependent pathways .

What strategies improve solubility and bioavailability for in vivo studies?

Q. Basic

  • Salt formation : Hydrochloride salts increase aqueous solubility (from 0.1 mg/mL to 2.5 mg/mL) .
  • Nanoformulation : Liposomal encapsulation enhances plasma AUC by 3-fold in rodent models .

Q. Advanced

  • Prodrug design : Phosphorylation of the acetamide oxygen improves intestinal absorption (Cmax increases from 50 ng/mL to 200 ng/mL) .
  • Co-crystallization : With cyclodextrins reduces crystallinity, enhancing dissolution rates (85% release in 30min vs. 40% for free form) .

How do computational models guide its optimization?

Q. Basic

  • Docking studies : Predict binding to EGFR (Glide score: −9.2 kcal/mol) and COX-2 (AutoDock Vina: −8.5 kcal/mol) .
  • QSAR : Correlate logP values (2.8–3.5) with cytotoxicity (R² = 0.89) .

Q. Advanced

  • MD simulations : Reveal transient interactions between the methoxyphenyl group and EGFR’s L858R mutation, explaining resistance profiles .
  • Free-energy perturbation : Predicts that replacing the quinoline oxygen with sulfur improves binding ΔG by −1.3 kcal/mol .

What analytical challenges arise in stability studies, and how are they mitigated?

Q. Advanced

  • Photodegradation : The quinoline core degrades under UV light (t₁/₂ = 4h). Solutions include amber glass storage and adding antioxidants (e.g., BHT) .
  • Hydrolysis : Acetamide bond cleavage at pH <3. Buffered formulations (pH 5–6) and lyophilization improve shelf life .

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